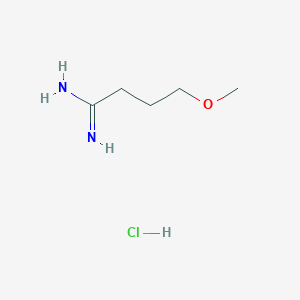

4-Methoxybutanimidamide hydrochloride

CAS No.: 1311315-18-0

Cat. No.: VC3052394

Molecular Formula: C5H13ClN2O

Molecular Weight: 152.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311315-18-0 |

|---|---|

| Molecular Formula | C5H13ClN2O |

| Molecular Weight | 152.62 g/mol |

| IUPAC Name | 4-methoxybutanimidamide;hydrochloride |

| Standard InChI | InChI=1S/C5H12N2O.ClH/c1-8-4-2-3-5(6)7;/h2-4H2,1H3,(H3,6,7);1H |

| Standard InChI Key | KQTODIFTSCWXRY-UHFFFAOYSA-N |

| SMILES | COCCCC(=N)N.Cl |

| Canonical SMILES | COCCCC(=N)N.Cl |

Introduction

Chemical Properties and Structure

4-Methoxybutanimidamide hydrochloride is derived from the parent compound 4-methoxybutanimidamide (C₅H₁₂N₂O) with the addition of a hydrochloride salt. The base compound has a molecular weight of 116.16158 . When formulated as the hydrochloride salt, the molecular formula becomes C₅H₁₃N₂O·HCl with an increased molecular weight due to the addition of HCl.

The structural characteristics of this compound include an imidamide functional group (-C(=NH)NH₂) connected to a four-carbon chain that terminates with a methoxy group (-OCH₃). The hydrochloride salt formation occurs at the basic imidamide nitrogen, enhancing water solubility while maintaining the core functional properties of the molecule.

Table 1.1: Physical and Chemical Properties of 4-Methoxybutanimidamide Hydrochloride

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₅H₁₃N₂O·HCl | Hydrochloride salt |

| Molecular Weight | 152.63 | Calculated from base compound plus HCl |

| Physical State | Crystalline solid | At room temperature |

| Solubility | Highly soluble in water | Common characteristic of hydrochloride salts |

| Solubility in Organic Solvents | Moderately soluble in alcohols | Limited solubility in non-polar solvents |

| Melting Point | Estimated 180-195°C | Based on similar imidamide hydrochloride compounds |

| pH in Solution | Acidic | Typical for hydrochloride salts |

The compound contains both hydrophilic and hydrophobic regions, making it amphiphilic in nature. This property contributes to its solubility profile and potentially its interaction with biological membranes. The hydrochloride salt formation significantly alters the physicochemical properties compared to the free base, particularly increasing water solubility while decreasing lipophilicity.

Synthesis Methods

The synthesis of 4-methoxybutanimidamide hydrochloride can be approached through several methods, with the most common being the modification of nitriles or amides. Drawing parallels from similar compounds, the synthesis typically involves a multi-step process starting with appropriate precursors.

Traditional Pinner Reaction Approach

A traditional approach for synthesizing imidamides involves the Pinner reaction, which converts nitriles to imidates and subsequently to imidamides. For 4-methoxybutanimidamide hydrochloride, this would involve:

-

Starting with 4-methoxybutanenitrile

-

Treatment with anhydrous HCl in alcohol to form the imidate ester

-

Reaction with ammonia to yield the imidamide

-

Acidification with HCl to form the hydrochloride salt

This method provides good yields but requires careful control of reaction conditions to prevent side reactions.

Modern Synthetic Routes

Contemporary approaches often utilize milder conditions and more selective reagents. One such approach could involve:

-

Reaction of 4-methoxybutyric acid with a coupling agent like EDCI

-

Formation of the amide intermediate

-

Activation with triflic anhydride

-

Treatment with ammonia and subsequent acidification

This method offers advantages in terms of functional group tolerance and reduced side product formation.

Table 2.1: Comparison of Synthesis Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Pinner Reaction | 4-methoxybutanenitrile | HCl, Alcohol, NH₃ | Well-established, High yield | Harsh conditions, Less selective |

| Amide Activation | 4-methoxybutyric acid | EDCI, Triflic anhydride, NH₃ | Milder conditions, Functional group tolerance | Multiple steps, Costlier reagents |

| Thioamide Route | 4-methoxybutanethioamide | NH₄Cl, HgCl₂ | Direct conversion | Toxicity concerns, Environmental impact |

The choice of synthetic route often depends on scale, available starting materials, and specific requirements for purity and yield.

Analytical Characterization

Comprehensive analytical characterization of 4-methoxybutanimidamide hydrochloride is essential for confirming its structure, purity, and physicochemical properties. Multiple complementary techniques provide a complete analytical profile.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information. For 4-methoxybutanimidamide hydrochloride, characteristic signals would include:

-

¹H NMR: Methoxy protons (~3.3 ppm), methylene protons (1.5-2.0 ppm), and amidine protons (7.5-9.0 ppm)

-

¹³C NMR: Amidine carbon (~165 ppm), methoxy carbon (~58 ppm), and methylene carbons (25-35 ppm)

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the amidine group (C=N stretch at 1640-1690 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and C-O stretching of the methoxy group (1050-1150 cm⁻¹).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) provides purity assessment and can be used for quantitative analysis. Typical conditions might include:

-

Column: C18 reverse phase

-

Mobile phase: Acetonitrile/buffer gradient

-

Detection: UV at 210-220 nm

-

Retention time: Dependent on specific conditions

Gas Chromatography-Mass Spectrometry (GC-MS) may be applicable after derivatization to enhance volatility.

| m/z | Fragment | Relative Intensity |

|---|---|---|

| 116 | [M]⁺ (parent compound) | Medium |

| 85 | [M-OCH₃]⁺ | High |

| 73 | [H₂N=C(NH₂)CH₂CH₂]⁺ | High |

| 58 | [CH₃OCH₂CH₂]⁺ | Medium |

| 45 | [CH₃OCH₂]⁺ | High |

| 30 | [H₂N=CH₂]⁺ | Medium |

These fragmentation patterns would be characteristic for the free base; the hydrochloride salt would typically be analyzed after conversion to the free base.

Pharmacological Properties

The pharmacological properties of 4-methoxybutanimidamide hydrochloride are primarily inferred from its structural features and comparison with related compounds. The amidine functional group is known to interact with various biological targets, potentially conferring bioactivity.

Structure-Activity Relationships

Compounds containing amidine groups have shown diverse biological activities, including:

-

Enzyme inhibition (particularly serine proteases)

-

Antimicrobial activity

-

Anti-inflammatory effects

-

Modulation of ion channels

The specific activity of 4-methoxybutanimidamide hydrochloride would depend on its precise molecular interactions with biological targets.

Table 4.1: Comparative Analysis with Related Compounds

| Compound | Structural Similarity | Reported Activity | Potential Relevance |

|---|---|---|---|

| Pentamidine | Contains diamidine groups | Antiprotozoal | Similar binding mechanism |

| Amidine-containing protease inhibitors | Core amidine functionality | Enzyme inhibition | Potential enzymatic targets |

| Small molecule kinase inhibitors | Similar size and functional groups | Signal transduction modulation | Potential cellular pathways |

Applications and Research Developments

Pharmaceutical Intermediates

The compound could serve as a valuable building block for the synthesis of more complex pharmaceutical compounds. The amidine functional group provides a reactive site for further modifications, while the methoxy terminus offers a point for conjugation or derivatization.

Biochemical Research

As a molecular tool, it could be utilized in studies of enzyme mechanisms, particularly those involving serine proteases or other enzymes that interact with amidine-containing substrates or inhibitors.

Material Science

Amidine-containing compounds have been investigated for applications in material science, including as components in polymeric materials and surface modifications.

Current Research Directions

While specific research on 4-methoxybutanimidamide hydrochloride is limited in the available literature, research on related compounds suggests several promising avenues:

-

Investigation as enzyme inhibitors

-

Development of antimicrobial agents

-

Exploration as catalysts in organic synthesis

-

Applications in coordination chemistry with metals

| Research Area | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Drug development | Amidine functionality as pharmacophore |

| Chemical Biology | Enzyme inhibition studies | Interaction with catalytic residues |

| Materials Science | Polymer additives | Hydrogen bonding capabilities |

| Coordination Chemistry | Metal complexation | Lewis basic nitrogen atoms |

| Exposure Route | Precautionary Measures | First Aid Measures |

|---|---|---|

| Skin Contact | Wear protective gloves | Wash with soap and water |

| Eye Contact | Use safety glasses | Rinse with water for 15 minutes |

| Inhalation | Use in ventilated area | Move to fresh air |

| Ingestion | Avoid handling during food consumption | Seek medical attention |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume